5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate

Lipophilicity LogP Medicinal Chemistry

This hydrate form (MW 252.29) eliminates the 7.7% molar mass error inherent to the anhydrous species, ensuring exact reagent stoichiometry for parallel synthesis and SPR studies. The 5-methyl substituent introduces a quantifiable ΔLogP of +0.46 versus the des-methyl analog—critical for tuning chromatographic retention, biphasic partitioning, and downstream ADME profiles. Orthogonal amine and carboxylic acid handles enable rapid elaboration via amide coupling or esterification for kinase library and PROTAC assembly. Procure with documented 95% purity (CoA) to minimize impurity-driven variability during route scouting.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29
CAS No. 2380176-90-7
Cat. No. B2903885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate
CAS2380176-90-7
Molecular FormulaC11H12N2O3S
Molecular Weight252.29
Structural Identifiers
SMILESCC1=CC(=CN=C1N)C2=CC=C(S2)C(=O)O.O
InChIInChI=1S/C11H10N2O2S.H2O/c1-6-4-7(5-13-10(6)12)8-2-3-9(16-8)11(14)15;/h2-5H,1H3,(H2,12,13)(H,14,15);1H2
InChIKeyRWPSMNLMNJJDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic Acid Hydrate: A Heterocyclic Building Block for Medicinal Chemistry Procurement


5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate (CAS 2380176-90-7) is a bifunctional heterocyclic building block containing a 2-aminopyridine ring coupled to a thiophene-2-carboxylic acid core. The compound is commercially supplied as both the anhydrous free acid (CAS 872838-45-4; MW 234.27) and the hydrate (CAS 2380176-90-7; MW 252.29), with typical purities ranging from 95% to 97% depending on the source . The molecule's primary utility resides in pharmaceutical research and development as a synthetic intermediate, particularly for constructing kinase-focused compound libraries. The presence of the carboxylic acid, primary amine, and a methyl substituent on the pyridine ring offers multiple vectors for further chemical elaboration via amide bond formation, esterification, or cross-coupling reactions .

Why Unsubstituted or Des-Methyl Analogs Cannot Substitute for 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic Acid Hydrate in Research


While the thiophene-2-carboxylic acid scaffold is widely available, simple substitution with a structurally similar analog such as 5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid (CAS 872838-44-3)—which lacks the pyridine 5-methyl group—or 5-(pyridin-3-yl)thiophene-2-carboxylic acid (CAS 278803-20-6)—which lacks both the amino and methyl substituents—is not functionally equivalent. The 5-methyl group on the aminopyridine ring introduces a measurable increase in lipophilicity (ΔLogP ≈ +0.46 versus the des-methyl analog) . This difference can critically alter the compound's chromatographic retention time, its partitioning behavior in biphasic reaction systems, and ultimately the pharmacokinetic profile of downstream drug candidates derived from it. Furthermore, the hydration state (anhydrous vs. hydrate) directly impacts the molecular weight by 18.02 g/mol, affecting stoichiometric calculations and formulation consistency . These are not interchangeable species.

Quantitative Differentiation Guide for 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic Acid Hydrate Versus Key Analogs


LogP Shift Confers a Quantifiable Lipophilicity Advantage Over the Des-Methyl Analog

The introduction of a methyl group at the 5-position of the aminopyridine ring in the target compound (CAS 872838-45-4) elevates the calculated LogP to 2.75, representing a quantifiable increase over its direct des-methyl analog, 5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid (CAS 872838-44-3), which has a LogP of 2.29 . This is a clear, structure-driven difference in a key pharmaceutical property.

Lipophilicity LogP Medicinal Chemistry Property-Based Design

Defined Hydrate Stoichiometry Enables Accurate Molar Calculations in Synthesis

The compound is available in two distinct forms: the anhydrous free acid (CAS 872838-45-4) with a molecular weight of 234.27 g/mol, and the hydrate (CAS 2380176-90-7) with a molecular weight of 252.29 g/mol . The 18.02 g/mol difference corresponds to one molecule of water of crystallization. This is a critical parameter for any process requiring precise stoichiometry, such as the synthesis of APIs or the preparation of stock solutions for biological assays.

Molecular Weight Hydrate Stoichiometry Formulation

Supplier-Dependent Purity Ranges from 95% to 97% Demand Verification for Sensitive Applications

The commercially offered purity for this compound exhibits variability between suppliers. Sigma Aldrich and Fluorochem list a purity of 95% , whereas Leyan offers a 97% pure product . While this appears to be a narrow range, a 2% difference in purity can represent a significant level of an unknown impurity in the context of structure-activity relationship (SAR) studies or when developing a Good Manufacturing Practice (GMP)-like process.

Purity Quality Control Procurement LCMS

Classified Harmful/Irritant Profile Mandates Specific Handling Protocol Versus Less Hazardous Analogs

The Safety Data Sheet (SDS) for 5-(6-amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid carries GHS07 pictogram warnings with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a class-level inference, as closely related thiophene-2-carboxylic acid derivatives often present similar hazards. However, the explicit documentation of this hazard profile for the specific procurement of this CAS number imposes immediate requirements for personal protective equipment (PPE), fume hood use, and waste disposal that must be budgeted for in project planning.

Safety GHS Handling Procurement

Primary Application Scenarios for 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic Acid Hydrate in Industrial and Academic Research


Lead Optimization and Property-Based Drug Design

Medicinal chemistry teams can utilize this building block to precisely modulate the lipophilicity of a lead series. As established, the methyl substituent provides a quantifiable LogP shift of +0.46 compared to the des-methyl analog . This allows for a systematic exploration of structure-property relationships (SPR) where even minor alterations in logD can have profound effects on in vitro ADME parameters, solubility, and target engagement, making the compound a valuable tool for fine-tuning pharmacokinetic profiles.

Stoichiometry-Critical Synthesis of Kinase-Focused Libraries

For parallel synthesis workflows where precise reagent stoichiometry is non-negotiable, the procurement of the hydrate form (CAS 2380176-90-7) with its defined molecular weight of 252.29 g/mol is essential . This prevents the 7.7% molar mass error that would occur if the anhydrous form (CAS 872838-45-4, MW 234.27) were incorrectly assumed, ensuring the integrity of high-throughput experimentation and the validity of derived SAR data.

Reproducible Process Chemistry and Scale-Up Protocols

By procuring a batch with a documented CoA specifying a purity of 97%, a process chemist can minimize the influence of unknown impurities when developing a scalable synthetic route . The established GHS hazard classification also allows Environmental, Health, and Safety (EHS) teams to proactively implement the required engineering controls (H319, H335) during pilot plant scale-up, ensuring regulatory and safety compliance from the outset .

Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (TPD)

The molecule's low molecular weight (MW < 255) and bifunctional nature make it a competent fragment for FBDD library assembly. The combination of a primary amine and a carboxylic acid provides orthogonal conjugation chemistry, allowing researchers to link this fragment to E3 ligase-binding moieties for the synthesis of PROTACs (Proteolysis Targeting Chimeras). The documented lipophilicity profile aids in predicting the overall physicochemical space of the resulting heterobifunctional degraders, an essential criterion in TPD program advancement.

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